molecular formula C10H12O3 B3154991 Methyl 5-ethyl-2-hydroxybenzoate CAS No. 79003-26-2

Methyl 5-ethyl-2-hydroxybenzoate

Cat. No.: B3154991
CAS No.: 79003-26-2
M. Wt: 180.2 g/mol
InChI Key: UYQRNNVMBJNSFD-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-2-hydroxybenzoate: is an organic compound with the molecular formula C10H12O3 . It is a derivative of benzoic acid, specifically a methyl ester of 5-ethyl-2-hydroxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

Methyl 5-ethyl-2-hydroxybenzoate has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-ethyl-2-hydroxybenzoate can be synthesized through the esterification of 5-ethyl-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethyl-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Methyl 5-ethyl-2-hydroxybenzoate is unique due to the presence of an ethyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to other hydroxybenzoates .

Properties

IUPAC Name

methyl 5-ethyl-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQRNNVMBJNSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 5-acetylsalicylate (10.0 g) was hydrogenated in the presence of 5% Pd-C (1.0 g) in ethyl acetate (200 ml) containing 70% HClO4 (2 ml) at room temperature under usual pressure of H2 gas with stirring. The catalyst was filtered off and the filtrate was evaporated in vacuo to give crude methyl 5-ethylsalicylate as pale brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
HClO4
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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